Technical Guide: (R)-(-)-2-Amino-1-benzyloxybutane – Synthesis, Physicochemical Properties, and Applications in Chiral Resolution
Technical Guide: (R)-(-)-2-Amino-1-benzyloxybutane – Synthesis, Physicochemical Properties, and Applications in Chiral Resolution
Executive Summary
In the landscape of asymmetric synthesis and drug development, the isolation of enantiopure compounds is a critical regulatory and pharmacological requirement. (R)-(-)-2-Amino-1-benzyloxybutane (CAS: 142559-11-3) has emerged as a highly specialized, structurally optimized chiral resolving agent[1]. Derived from the readily available precursor (R)-(-)-2-aminobutan-1-ol, this compound features a primary amine for salt formation and a bulky benzyl ether moiety that dictates the solubility and lattice energy of resulting diastereomeric complexes.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, the chemoselective synthesis pathway, and the validated experimental workflows for utilizing (R)-(-)-2-Amino-1-benzyloxybutane in the resolution of racemic acids[2].
Chemical Identity & Physicochemical Properties
Understanding the structural parameters of (R)-(-)-2-Amino-1-benzyloxybutane is essential for predicting its behavior in organic solvents during fractional crystallization. The presence of the benzyl group significantly increases the compound's lipophilicity (LogP) compared to its amino-alcohol precursor, which is the primary driver for its efficacy as a resolving agent[3].
Table 1: Quantitative Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | (2R)-1-(benzyloxy)butan-2-amine | [4] |
| CAS Registry Number | 142559-11-3 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [3] |
| Molecular Weight | 179.263 g/mol | [3] |
| Isomeric SMILES | CCCOCC1=CC=CC=C1 | [4] |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) | Calculated |
Mechanistic Synthesis Pathway
The synthesis of (R)-(-)-2-Amino-1-benzyloxybutane relies on the chemoselective O-alkylation of (R)-(-)-2-aminobutan-1-ol.
Expertise & Causality: Direct alkylation of an amino alcohol typically requires transient protection of the amine (e.g., via a Boc or Schiff base group) to prevent N-alkylation. However, by utilizing Sodium Hydride (NaH) as the base, the protocol capitalizes on the massive thermodynamic gap between the pKa of the hydroxyl group ( ≈16 ) and the primary amine ( ≈35 ). NaH irreversibly deprotonates the hydroxyl group to form a highly nucleophilic alkoxide, leaving the amine intact. When benzyl chloride is introduced, the reaction proceeds via a rapid SN2 mechanism exclusively at the oxygen center, bypassing the need for protecting groups[2].
Synthesis workflow of (R)-(-)-2-Amino-1-benzyloxybutane via chemoselective O-alkylation.
Experimental Protocol 1: Synthesis Workflow
Note: This protocol is a self-validating system. The progression of the reaction is intrinsically tied to observable physical phenomena.
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Preparation: Suspend 1.1 equivalents of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere at 0 °C.
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Deprotonation (Self-Validation Step): Slowly add 1.0 equivalent of (R)-(-)-2-aminobutan-1-ol dropwise.
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Validation: The reaction is validated by the stoichiometric evolution of H2 gas. The cessation of bubbling indicates the complete formation of the alkoxide intermediate.
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Electrophilic Addition: Introduce 1.05 equivalents of benzyl chloride dropwise. Allow the mixture to warm to room temperature, then reflux for 4-6 hours.
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Quenching & Workup: Cool the mixture to 0 °C and carefully quench with distilled water to destroy unreacted NaH. Extract the aqueous layer with diethyl ether ( 3×50 mL).
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Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield the pure O-benzyl base.
Application Workflow: Resolution of Racemic Acids
The primary industrial and academic application of (R)-(-)-2-Amino-1-benzyloxybutane is its use as a chiral resolving agent for racemic carboxylic acids, such as α-methylsuccinic acid and α-bromosuccinic acid[2],[5].
Expertise & Causality: Why use this specific compound instead of standard resolving agents like brucine or ephedrine? The synthetic addition of the benzyl ether moiety dramatically alters the solvation dynamics of the resulting diastereomeric salts. When the primary amine forms a salt with a racemic acid, the bulky, lipophilic benzyl group forces the resulting (R,R) and (S,R) diastereomeric salts to adopt highly distinct crystal lattice structures. This maximizes the solubility difference between the two salts in moderately polar solvents (like ethanol or acetone), allowing for highly efficient fractional crystallization[2].
Chiral resolution mechanism utilizing diastereomeric salt fractional crystallization.
Experimental Protocol 2: Chiral Resolution Workflow
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Salt Formation: Dissolve 1.0 equivalent of the racemic acid (e.g., ) in a minimum volume of hot absolute ethanol[5]. Add 1.0 equivalent of (R)-(-)-2-Amino-1-benzyloxybutane.
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Fractional Crystallization: Allow the solution to cool slowly to room temperature, then to 4 °C overnight. The less soluble diastereomeric salt will precipitate.
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Filtration & Recrystallization: Filter the crystals under a vacuum. To ensure high diastereomeric excess (de > 99%), recrystallize the solid from hot ethanol until the melting point of the salt remains constant.
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Salt Cleavage (Self-Validation Step): Suspend the pure salt in water and acidify to pH 2 using 2M HCl. Extract the liberated enantiopure acid with diethyl ether.
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Validation: The protocol validates itself via polarimetry. Measure the specific optical rotation ( [α]D ) of the recovered acid. It must match the theoretical maximum for the pure enantiomer. If the value is lower, the fractional crystallization (Step 3) must be repeated.
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Recovery of Resolving Agent: Basify the remaining aqueous layer from Step 4 to pH 12 using 2M NaOH. Extract with dichloromethane to recover the (R)-(-)-2-Amino-1-benzyloxybutane for future use, making the process economically viable.
References
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Touet, J., Ruault, T., & Brown, E. (1994). Resolving Agents. I. (R)-(-)-2-Amino-1-benzyloxybutane, a New Base for the Resolution of Racemic Acids. Synthetic Communications, 24(3), 293-300. URL:[Link]
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PubChem - National Institutes of Health. (R)-(-)-2-Amino-1-benzyloxybutane | C11H17NO (CID 2733100). URL:[Link]
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Matrix Fine Chemicals. 1-(BENZYLOXY)BUTAN-2-AMINE. URL:[Link]
Sources
- 1. (R)-(-)-2-AMINO-1-BENZYLOXYBUTANE | 142559-11-3 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. (R)-(-)-2-Amino-1-benzyloxybutane | C11H17NO | CID 2733100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromosuccinic Acid|CAS 923-06-8|Research Chemical [benchchem.com]
